Cas no 865659-21-8 (3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol)

3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol 化学的及び物理的性質
名前と識別子
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- 3-(4-CHLORO-2-FLUOROPHENYL)-2-PROPYN-1-OL
- 3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol
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- MDL: MFCD03787115
3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 3W-0897-10MG |
3-(4-chloro-2-fluorophenyl)-2-propyn-1-ol |
865659-21-8 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Apollo Scientific | PC28062-1g |
3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol |
865659-21-8 | 95% | 1g |
£910.00 | 2025-02-21 | |
Key Organics Ltd | 3W-0897-0.5G |
3-(4-chloro-2-fluorophenyl)-2-propyn-1-ol |
865659-21-8 | >95% | 0.5g |
£325.00 | 2025-02-08 | |
1PlusChem | 1P00IYJT-500mg |
3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol |
865659-21-8 | 500mg |
$708.00 | 2024-04-21 | ||
A2B Chem LLC | AI83785-1g |
3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol |
865659-21-8 | >95% | 1g |
$1116.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401481-1g |
3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol |
865659-21-8 | 95% | 1g |
¥8924.00 | 2024-04-28 | |
Key Organics Ltd | 3W-0897-5MG |
3-(4-chloro-2-fluorophenyl)-2-propyn-1-ol |
865659-21-8 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | 3W-0897-1G |
3-(4-chloro-2-fluorophenyl)-2-propyn-1-ol |
865659-21-8 | >95% | 1g |
£650.00 | 2025-02-08 | |
abcr | AB297144-500 mg |
3-(4-Chloro-2-fluorophenyl)-2-propyn-1-ol; . |
865659-21-8 | 500 mg |
€579.60 | 2023-07-20 | ||
abcr | AB297144-1 g |
3-(4-Chloro-2-fluorophenyl)-2-propyn-1-ol; . |
865659-21-8 | 1 g |
€1,115.20 | 2023-07-20 |
3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol 関連文献
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
3-(4-chloro-2-fluorophenyl)prop-2-yn-1-olに関する追加情報
Introduction to 3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol (CAS No. 865659-21-8)
3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 865659-21-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of propargyl alcohols, characterized by the presence of a propargyl group (-C≡CCH₂OH) attached to an aromatic ring system. The aromatic moiety is a 4-chloro-2-fluorophenyl group, which introduces both electron-withdrawing and electron-donating effects, making it a versatile scaffold for drug design.
The structural features of 3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol make it a promising candidate for further derivatization and exploration in drug discovery. The combination of a fluorine atom and a chlorine atom on the benzene ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in pharmacokinetic profiles. Additionally, the propargyl alcohol functionality provides a reactive site for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions or click chemistry approaches, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways. 3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol has been investigated for its potential applications in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The fluorine substituent, in particular, has been shown to improve binding affinity and selectivity when interacting with biological targets such as enzymes and receptors.
One of the most compelling aspects of this compound is its role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its unique structure to develop novel analogs with enhanced pharmacological properties. For instance, derivatives of 3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol have been explored as inhibitors of kinases and other enzymes involved in cancer progression. The propargyl alcohol group serves as a handle for further functionalization, allowing chemists to tailor the molecule's properties to specific biological needs.
The fluorine atom in the 4-chloro-2-fluorophenyl group also contributes to the compound's metabolic stability, which is a crucial factor in drug development. Fluoro-substituted compounds often exhibit improved bioavailability and prolonged half-life due to their resistance to degradation by metabolic enzymes. This characteristic makes 3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol an attractive starting point for designing long-lasting therapeutic agents.
Recent studies have highlighted the compound's potential in modulating inflammatory pathways. In particular, researchers have observed that derivatives of this molecule can interact with cyclooxygenase (COX) enzymes and other inflammatory mediators, potentially leading to novel anti-inflammatory therapies. The ability to fine-tune the electronic properties of the aromatic ring through substituents like chlorine and fluorine allows for precise control over biological activity.
The propargyl alcohol moiety also opens up possibilities for bioconjugation strategies, where 3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol can be linked to biomolecules such as peptides or antibodies for targeted drug delivery. This approach has been particularly promising in oncology, where targeted therapies are designed to minimize side effects while maximizing efficacy. The reactivity of the triple bond in the propargyl group makes it an ideal candidate for such conjugation reactions.
In conclusion, 3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol (CAS No. 865659-21-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its reactivity and metabolic stability, make it a valuable scaffold for drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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